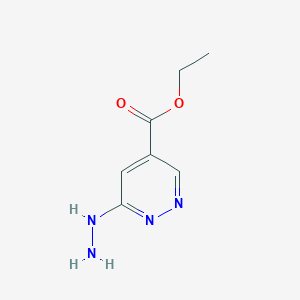![molecular formula C5H11ClF3NS B1447125 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride CAS No. 1803585-06-9](/img/structure/B1447125.png)
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride
Overview
Description
“3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H11ClF3NS and a molecular weight of 209.66 g/mol. It is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the condensation of excess acryloyl chloride with 2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethan-1-ol . The resulting product is then purified by flash chromatography .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 19F NMR, and 13C NMR can provide valuable information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For example, it can be used as a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, NMR spectroscopy can provide information about the chemical shifts of the protons and carbons in the molecule .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structures of certain sulfur−nitrogen compounds, including derivatives similar to 3-[(2,2,2-trifluoroethyl)sulfanyl]propan-1-amine hydrochloride, have been studied for their structural characteristics. Such compounds exhibit significant electron delocalization, influencing their molecular properties and potential applications in various fields including materials science and pharmacology (Haas et al., 1996).
Imine Formation
- Research has demonstrated the use of related trifluoroethyl compounds in the formation of imines. This process is significant in organic chemistry for synthesizing a variety of compounds, including pharmaceuticals and agrochemicals (Reeves et al., 2015).
Ligand Complex Formation
- The trifluoroethyl group is studied for its role in forming ligand complexes with metals. Such complexes are important in coordination chemistry and can have applications ranging from catalysis to material science (Liu et al., 1993).
Potential in Organic Synthesis
- Compounds with trifluoroethyl groups are used in the synthesis of various organic compounds, demonstrating their versatility in reactions and the potential for creating a wide array of molecular structures (Umemoto & Gotoh, 1991).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured. Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation .
properties
IUPAC Name |
3-(2,2,2-trifluoroethylsulfanyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NS.ClH/c6-5(7,8)4-10-3-1-2-9;/h1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSTZXXYLOSZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride | |
CAS RN |
1803585-06-9 | |
| Record name | 1-Propanamine, 3-[(2,2,2-trifluoroethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



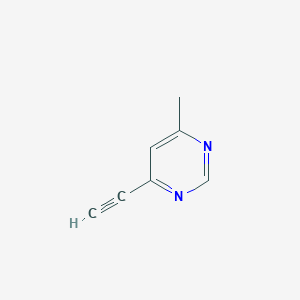
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)

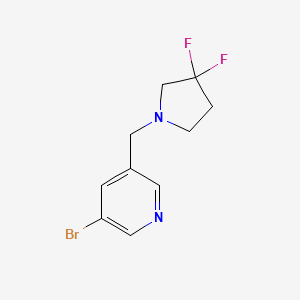
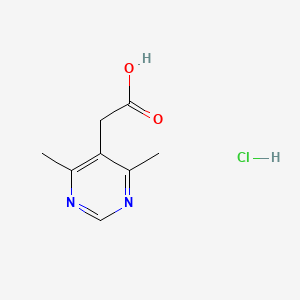
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)

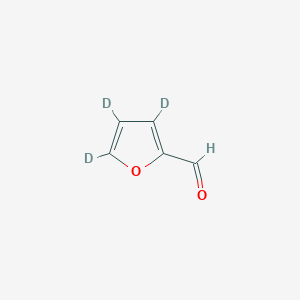
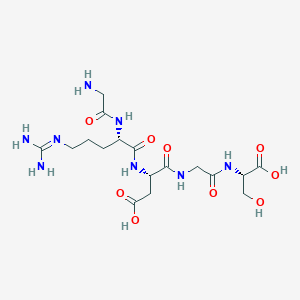
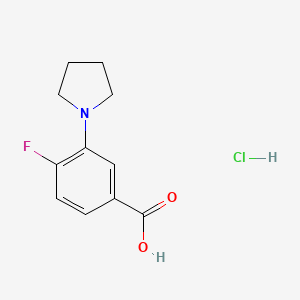
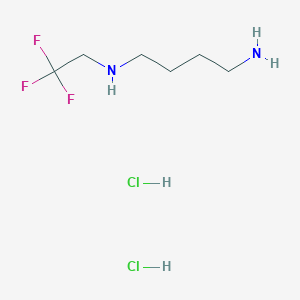
![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

